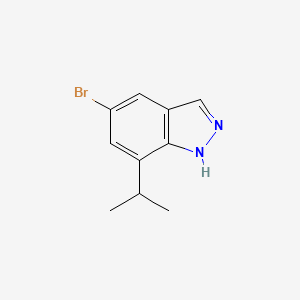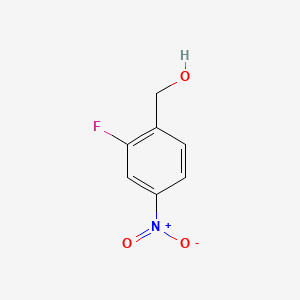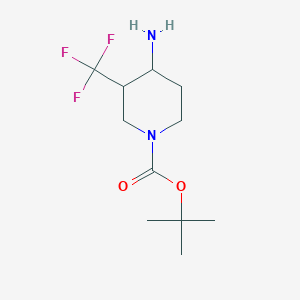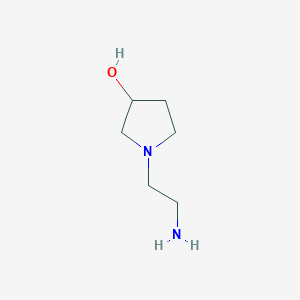
5-Brom-7-isopropyl-1H-indazol
Übersicht
Beschreibung
5-Bromo-7-isopropyl-1H-indazole is a useful research compound. Its molecular formula is C10H11BrN2 and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-isopropyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-isopropyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebsanwendungen
5-Brom-7-isopropyl-1H-indazol: hat sich im Bereich der medizinischen Chemie, insbesondere bei der Entwicklung von Antikrebsmitteln, als vielversprechend erwiesen. Sein Strukturgerüst ist geeignet, an verschiedene biologische Zielstrukturen zu binden, und könnte so das Wachstum von Krebszellen hemmen. Untersuchungen haben gezeigt, dass Indazol-Derivate gegen Darmkrebs- und Melanomzellinien wirksam sein können, was darauf hindeutet, dass diese Verbindung möglicherweise ähnliche Anwendungen hat .
Pharmazeutische Entwicklung: Entzündungshemmende Mittel
Der Indazol-Teil ist ein wichtiger Bestandteil bei der Synthese von entzündungshemmenden Medikamenten. Aufgrund seiner strukturellen Ähnlichkeit mit anderen Indazol-Derivaten könnte This compound bei der Entwicklung und Synthese neuer entzündungshemmender Verbindungen eingesetzt werden, was zur Entwicklung neuartiger Therapeutika führen könnte .
Biochemie: Enzyminhibition
Indazol-Derivate sind bekannt als selektive Inhibitoren von Enzymen wie Phosphoinositid-3-Kinase δ (PI3Kδ), die an Atemwegserkrankungen beteiligt ist. Das einzigartige Substitutionsschema von This compound könnte einen neuen Weg für die Entwicklung von selektiven Enzyminhibitoren eröffnen, die zur Behandlung verschiedener Krankheiten eingesetzt werden könnten .
Materialwissenschaft: Organische Halbleiter
Die elektronischen Eigenschaften von Indazolen machen sie für den Einsatz in organischen Halbleitern geeignet. This compound könnte auf seine potenziellen Anwendungen im Bereich der Elektronik untersucht werden, wo es bei der Entwicklung von Komponenten wie organischen Leuchtdioden (OLEDs) oder organischen Photovoltaikzellen (OPVs) eingesetzt werden könnte .
Chemische Synthese: Bausteine für heterocyclische Verbindungen
Als heterocyclische Verbindung dient This compound als vielseitiger Baustein für die Synthese komplexerer Moleküle. Seine Brom- und Isopropylgruppen bieten Angriffspunkte für Reaktionen, die in verschiedenen synthetischen Strategien genutzt werden können und zu einer großen Bandbreite an heterocyclischen Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie führen .
Landwirtschaftliche Chemie: Pestizidentwicklung
Das Strukturmotiv von Indazol ist in einigen Pestiziden vorhanden. Daher könnte This compound bei der Entwicklung neuer Pestizide eingesetzt werden. Insbesondere sein Bromatom könnte eine zusätzliche biologische Aktivität verleihen, wodurch es sich für die Synthese neuartiger Agrochemikalien anbietet .
Safety and Hazards
Wirkmechanismus
Target of Action
Indazole derivatives have been known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indazole derivatives are known to show various biologically vital properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indazole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
5-Bromo-7-isopropyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein kinases, which are essential for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of 5-Bromo-7-isopropyl-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . Additionally, 5-Bromo-7-isopropyl-1H-indazole can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5-Bromo-7-isopropyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the ATP-binding site of protein kinases, leading to inhibition of kinase activity . This inhibition can result in downstream effects on cell signaling pathways and gene expression. Additionally, 5-Bromo-7-isopropyl-1H-indazole can modulate enzyme activity by inducing conformational changes in the enzyme structure, further influencing its function.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-7-isopropyl-1H-indazole in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that 5-Bromo-7-isopropyl-1H-indazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-isopropyl-1H-indazole vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cellular processes . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
5-Bromo-7-isopropyl-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups, such as hydroxyl and glucuronide, to enhance the compound’s solubility and facilitate its excretion. The metabolic pathways of 5-Bromo-7-isopropyl-1H-indazole are crucial for understanding its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 5-Bromo-7-isopropyl-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 5-Bromo-7-isopropyl-1H-indazole within tissues is also influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Bromo-7-isopropyl-1H-indazole is critical for understanding its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, 5-Bromo-7-isopropyl-1H-indazole can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins.
Eigenschaften
IUPAC Name |
5-bromo-7-propan-2-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-4-8(11)3-7-5-12-13-10(7)9/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLVUPLAGPFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610773 | |
| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773887-09-5 | |
| Record name | 5-Bromo-7-(propan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)





![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
![tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1287154.png)



![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
